![molecular formula C19H20O6 B4439367 isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Overview
Description
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate, also known as IMB, is a synthetic compound used in scientific research. This compound is known for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate involves the modulation of various signaling pathways involved in inflammation and oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by suppressing the activity of NF-κB. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress.
Biochemical and Physiological Effects
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been shown to have significant biochemical and physiological effects in various cell and animal models. In vitro studies have demonstrated that isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate reduces the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Advantages and Limitations for Lab Experiments
One of the advantages of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it suitable for use in various assays and experiments. However, one limitation of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is its limited stability in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate. One area of interest is its potential use in the treatment of inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and neurodegenerative disorders. Another area of research is the development of novel isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate derivatives with improved efficacy and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate and its potential interactions with other signaling pathways.
Conclusion
In conclusion, isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is a synthetic compound with potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is synthesized through a multi-step reaction process and has been extensively studied for its biochemical and physiological effects. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of nuclear factor-kappa B (NF-κB) in immune cells. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
propan-2-yl 3-[2-(2-methoxyphenoxy)acetyl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-13(2)24-19(21)14-7-6-8-15(11-14)25-18(20)12-23-17-10-5-4-9-16(17)22-3/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDFVFEPTRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC(=O)COC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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